molecular formula C8H15ClO2S B13219536 1-Cyclopentylpropane-1-sulfonyl chloride

1-Cyclopentylpropane-1-sulfonyl chloride

Cat. No.: B13219536
M. Wt: 210.72 g/mol
InChI Key: RMYMLUQJHXUWEK-UHFFFAOYSA-N
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Description

1-Cyclopentylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C₈H₁₅ClO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a cyclopentyl group attached to a propane backbone, which is further bonded to a sulfonyl chloride group. This compound is primarily used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentylpropane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclopentylpropane with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with cyclopentylpropane under elevated temperatures to yield the desired sulfonyl chloride compound .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylpropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Reagents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonyl Thiols: Formed by the reaction with thiols.

Scientific Research Applications

1-Cyclopentylpropane-1-sulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-cyclopentylpropane-1-sulfonyl chloride primarily involves its reactive sulfonyl chloride group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the displacement of the chloride ion. This reactivity makes it a valuable reagent in organic synthesis and chemical modifications .

Comparison with Similar Compounds

    Benzenesulfonyl Chloride: Similar in reactivity but contains a benzene ring instead of a cyclopentyl group.

    Methanesulfonyl Chloride: Contains a simpler methane backbone, making it less sterically hindered compared to 1-cyclopentylpropane-1-sulfonyl chloride.

Uniqueness: this compound is unique due to its cyclopentyl group, which imparts specific steric and electronic properties. This makes it suitable for applications where such characteristics are desired, differentiating it from simpler sulfonyl chlorides .

Properties

Molecular Formula

C8H15ClO2S

Molecular Weight

210.72 g/mol

IUPAC Name

1-cyclopentylpropane-1-sulfonyl chloride

InChI

InChI=1S/C8H15ClO2S/c1-2-8(12(9,10)11)7-5-3-4-6-7/h7-8H,2-6H2,1H3

InChI Key

RMYMLUQJHXUWEK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCCC1)S(=O)(=O)Cl

Origin of Product

United States

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